![molecular formula C14H13N3O3S B5506629 N'-[(5-硝基-2-噻吩基)亚甲基]-3-苯基丙烷酰肼](/img/structure/B5506629.png)

N'-[(5-硝基-2-噻吩基)亚甲基]-3-苯基丙烷酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

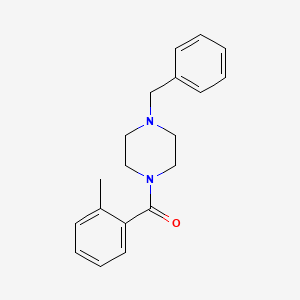

The compound "N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide" belongs to a class of compounds known for their significant biological activities. These compounds are often explored for their potential in various applications due to their unique chemical structure, which includes the thiophene ring, a nitro group, and a hydrazide moiety. The presence of these functional groups is known to contribute to the compound's reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of similar compounds often involves the condensation reaction between appropriate hydrazides and aldehydes or ketones containing the thiophene ring and a nitro group. For instance, hydrazones derived from aromatic aldehydes reacted with 4-phenylbut-3-yn-2-one to produce thiocarbonohydrazides with high chemo-, regio-, and stereoselectivity, as detailed in the synthesis and structure analysis of related compounds (Glotova et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds in this class is often characterized by X-ray diffraction, revealing nonplanar molecules with intermolecular hydrogen bonding that forms complex structural motifs. For example, the crystal structure of related compounds has shown diverse molecular conformations and bonding patterns, indicating a solid-state behavior significantly influenced by the nitro and thiophene groups (Portilla et al., 2007).

Chemical Reactions and Properties

Compounds with the nitrothiophene and hydrazide groups participate in various chemical reactions, including cycloaddition, which leads to the formation of cyclic compounds and derivatives. These reactions are influenced by the electron-withdrawing nitro group and the reactive hydrazide moiety, which can undergo nucleophilic attack. The reactivity patterns of such compounds highlight their potential in synthesizing novel organic materials and biological active molecules (Hassaneen et al., 1987).

科学研究应用

烟草和癌症研究中的致癌代谢物

对人类尿液致癌代谢物的研究提供了有关与烟草相关的癌症的见解。研究已在吸烟者和接触环境烟雾的人的尿液中发现各种致癌物及其代谢物。这些代谢物,包括亚硝胺,对于了解人类的致癌剂量、接触和代谢至关重要。这些知识对于评估新烟草产品和减少危害的策略尤为重要 (Hecht, 2002).

安全和危害

属性

IUPAC Name |

N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c18-13(8-6-11-4-2-1-3-5-11)16-15-10-12-7-9-14(21-12)17(19)20/h1-5,7,9-10H,6,8H2,(H,16,18)/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOZHQVPFUKWQA-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-butoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5506551.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5506558.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506565.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5506577.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)

![8-fluoro-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5506588.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5506597.png)

![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)

![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)

![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)